molecular formula C14H22N2 B1267869 1-Benzyl-4-(dimethylamino)piperidine CAS No. 64168-08-7

1-Benzyl-4-(dimethylamino)piperidine

Cat. No.: B1267869
CAS No.: 64168-08-7
M. Wt: 218.34 g/mol
InChI Key: OBVYWDMYARWZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(dimethylamino)piperidine (CAS: 64168-08-7) is a piperidine derivative with a benzyl group at the 1-position and a dimethylamino substituent at the 4-position. It belongs to a class of compounds developed as acetylcholinesterase (AChE) inhibitors, primarily for treating Alzheimer’s disease (AD). AChE inhibitors enhance cholinergic transmission by preventing the hydrolysis of acetylcholine, a neurotransmitter critical for memory and cognition. This compound emerged from structure-activity relationship (SAR) studies on 1-benzylpiperidine derivatives, which identified structural modifications that optimize AChE inhibition and selectivity .

Key structural features include:

  • Benzyl group: Anchors the molecule in the AChE active site via hydrophobic interactions.
  • Dimethylamino group: Enhances binding through cation-π interactions with aromatic residues in the catalytic gorge.
  • Piperidine ring: Provides rigidity and spatial orientation for optimal binding.

Properties

IUPAC Name

1-benzyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYWDMYARWZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328982
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-08-7
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(dimethylamino)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(dimethylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Scientific Research Applications

1-Benzyl-4-(dimethylamino)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting neuronal signaling pathways. It may also inhibit certain enzymes, leading to altered metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)

  • Structural Modifications: Incorporates a dimethoxyindanone moiety instead of dimethylamino.
  • Activity : IC50 = 5.7 nM against AChE, making it ~100-fold more potent than early piperidine derivatives .
  • Selectivity : 1,250-fold selectivity for AChE over butyrylcholinesterase (BuChE) due to optimized interactions with Trp86, Tyr337, and Phe338 in the AChE gorge .
  • Pharmacokinetics : Longer duration of action (>24 hours) compared to physostigmine, with oral bioavailability .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

  • Structural Features: Flexible ethyl linker with a benzoylamino group.
  • Activity : IC50 = 120 nM, indicating lower potency than donepezil. Rigid analogs (e.g., isoindoline derivatives) improved activity (IC50 = 20 nM) by reducing conformational entropy .
  • Binding Interactions : The benzoyl group engages in π-π stacking with Phe295, while the benzyl group interacts with Trp286 .

Benzisoxazole Derivatives (e.g., Villalobos et al., 1994)

  • Structural Features: Benzisoxazole ring replaces the dimethylamino group.
  • Activity : IC50 = 8–50 nM, comparable to donepezil. Enhanced selectivity for AChE due to hydrogen bonding with Ser125 and His447 .
  • Limitations : Reduced blood-brain barrier permeability compared to piperidine-based inhibitors .

Tacrine Hybrids

  • Structural Features : Tacrine moiety fused to 1-benzylpiperidine.
  • Activity : Dual AChE and BuChE inhibition (IC50 = 10–100 nM) but higher toxicity due to hepatotoxicity risks .

Structural-Activity Relationship (SAR) Insights

Structural Feature Effect on Activity Example Compound
Dimethoxyindanone moiety Increases rigidity and AChE selectivity via π-π stacking with Trp86/Tyr337 Donepezil (IC50 = 5.7 nM)
Dimethylamino group Moderate potency; cation-π interactions with Trp420/Tyr333 1-Benzyl-4-(dimethylamino)piperidine
Benzisoxazole ring Enhances hydrogen bonding but reduces brain penetration Villalobos derivatives
Rigid linkers Improve potency by reducing conformational flexibility (e.g., isoindoline analogs) Compound 5 (IC50 = 20 nM)

Mechanistic Comparisons

Binding Mode Analysis

  • Donepezil: Binds to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. The dimethoxyindanone group occupies the PAS, while the benzylpiperidine moiety interacts with the CAS .
  • This compound: Primarily targets the CAS, with the dimethylamino group forming π-cation interactions with Trp420 and Tyr333 .
  • Benzisoxazole Derivatives : Engage in hydrogen bonding with catalytic triad residues (Ser200, His440) .

Selectivity Profiles

Compound AChE IC50 (nM) BuChE IC50 (nM) Selectivity Ratio (AChE/BuChE)
This compound ~500 ~10,000 20
Donepezil 5.7 7,125 1,250
Tacrine Hybrids 10–100 50–200 0.5–2

Biological Activity

1-Benzyl-4-(dimethylamino)piperidine (BDMP) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential in medicinal chemistry, particularly as a monoamine releasing agent and as an intermediate for synthesizing various pharmaceuticals. This article delves into the biochemical properties, mechanisms of action, and research applications of BDMP, supported by data tables and case studies.

Monoamine Release

BDMP has been shown to selectively release neurotransmitters, notably dopamine, norepinephrine, and serotonin. Among these, it exhibits a higher efficacy for norepinephrine release, making it a candidate for further exploration in neuropharmacology. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic implications in mood disorders and attention-related conditions.

Cellular Effects

The compound influences cellular processes by activating the cAMP signaling pathway. This activation leads to increased intracellular levels of cAMP, which plays a crucial role in various physiological processes including cell metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of BDMP involves its interactions with monoamine transporters, where it inhibits the reuptake of neurotransmitters. This inhibition enhances synaptic availability of these neurotransmitters, thus affecting neuronal signaling pathways. Additionally, BDMP is localized primarily within synaptic vesicles, where it is stored and released upon neuronal stimulation.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Benzylpiperidine Lacks dimethylamino groupLimited neuropharmacological activity
1-Benzyl-4-(methylamino)piperidine Contains methylamino groupModerate neurotransmitter release
N-Benzylpiperidine Lacks dimethylamino groupDifferent pharmacological properties

BDMP's unique substitution pattern imparts distinct chemical properties that enhance its biological activity compared to similar compounds.

Medicinal Chemistry

BDMP serves as a building block in the synthesis of various pharmaceuticals, including analgesics and antipsychotic agents. Its role in drug discovery is significant due to its ability to interact with neurotransmitter systems.

Neuropharmacological Studies

Research has indicated that BDMP may have neuroprotective effects. In vitro studies show low toxicity against rat pheochromocytoma (PC12) cells, suggesting safety for potential therapeutic applications . Furthermore, derivatives of BDMP have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

Case Studies

  • Neuroprotective Effects : A study demonstrated that BDMP derivatives exhibited moderate AChE inhibition with IC50 values comparable to established drugs like donepezil. These findings highlight the potential of BDMP in developing treatments for cognitive disorders .
  • Synthesis of Hybrid Compounds : Research has focused on synthesizing hybrids incorporating the BDMP structure to enhance cholinergic neurotransmission. These hybrids showed improved binding affinities towards sigma-1 receptors and demonstrated multi-functional profiles against cholinesterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.